molecular formula C10F19NO B14291267 Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- CAS No. 114832-09-6

Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)-

Cat. No.: B14291267
CAS No.: 114832-09-6
M. Wt: 511.08 g/mol
InChI Key: CYMKDLLKXWRAMC-UHFFFAOYSA-N
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Description

Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- is a highly fluorinated morpholine derivative. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. The extensive fluorination makes it a valuable compound in various scientific and industrial applications due to its stability, hydrophobicity, and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- typically involves the fluorination of morpholine derivatives. One common method is the reaction of morpholine with perfluorinated reagents under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to achieve the desired level of fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure the safety and containment of these agents due to their potential hazards.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- undergoes various chemical reactions typical of secondary amines, albeit with some modifications due to the presence of fluorine atoms. These reactions include:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield partially or fully reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms may be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated morpholine oxides, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

    Biology: Investigated for its potential use in biological systems due to its stability and resistance to metabolic degradation.

    Medicine: Explored for its potential use in drug development, particularly in designing drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty materials, coatings, and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- involves its interaction with molecular targets through its fluorinated structure. The extensive fluorination can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors, by increasing hydrophobic interactions and reducing metabolic degradation. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(heptafluoropropyl)-: Another highly fluorinated morpholine derivative with similar properties but different fluorination patterns.

    Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-: Similar in structure but with a different fluorinated substituent.

Uniqueness

Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. These properties include enhanced stability, hydrophobicity, and resistance to degradation, making it particularly valuable in applications requiring these characteristics.

Properties

CAS No.

114832-09-6

Molecular Formula

C10F19NO

Molecular Weight

511.08 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octafluoro-4-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)morpholine

InChI

InChI=1S/C10F19NO/c11-1(12)2(13,14)4(17,18)6(21,5(19,20)3(1,15)16)30-7(22,23)9(26,27)31-10(28,29)8(30,24)25

InChI Key

CYMKDLLKXWRAMC-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(N2C(C(OC(C2(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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